3-Cyclopropoxy-4-methylbenzaldehyde
Description
Properties
Molecular Formula |
C11H12O2 |
|---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
3-cyclopropyloxy-4-methylbenzaldehyde |
InChI |
InChI=1S/C11H12O2/c1-8-2-3-9(7-12)6-11(8)13-10-4-5-10/h2-3,6-7,10H,4-5H2,1H3 |
InChI Key |
QWDAMHOHQDGDRR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C=O)OC2CC2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-Cyclopropoxy-4-methylbenzaldehyde can be approached through several methodologies, primarily involving functional group transformations on appropriately substituted aromatic precursors. The key steps generally include the introduction of the cyclopropoxy group and the formation or modification of the aldehyde functionality.
Starting Material Selection and Functional Group Introduction
Aromatic Precursors : The synthesis often begins with 3-hydroxy-4-methylbenzaldehyde or its derivatives, which provide the necessary substitution pattern on the benzene ring.
Cyclopropoxy Group Introduction : The cyclopropoxy substituent is typically introduced via an etherification reaction, where the hydroxy group at the 3-position is converted into a cyclopropoxy group. This can be achieved by reacting the phenolic hydroxyl group with cyclopropyl bromide or cyclopropyl tosylate under basic conditions (e.g., potassium carbonate in acetone or DMF) to form the cyclopropyl ether.
Synthetic Routes
Route 1: Direct Etherification of 3-Hydroxy-4-methylbenzaldehyde
Starting Material : 3-Hydroxy-4-methylbenzaldehyde
Reagents and Conditions : Cyclopropyl bromide, potassium carbonate, acetone or DMF solvent, reflux or room temperature stirring.
Reaction : The phenolic hydroxyl group undergoes nucleophilic substitution with cyclopropyl bromide to form the cyclopropoxy ether.
Workup and Purification : The reaction mixture is quenched with water, extracted with an organic solvent (e.g., ethyl acetate), washed, dried, and purified by column chromatography.
Route 2: Protection and Deprotection Strategy
Protection : The aldehyde group of 3-hydroxy-4-methylbenzaldehyde can be protected as an acetal or hemiacetal to prevent side reactions during etherification.
Etherification : After protection, the phenolic hydroxyl is reacted with cyclopropyl halide as above.
Deprotection : The aldehyde protecting group is removed under acidic conditions to regenerate the aldehyde functionality.
This route may improve yields and selectivity by avoiding aldehyde side reactions.
Alternative Synthetic Approaches
From 3-Cyclopropoxy-4-methylbenzoic Acid : The corresponding benzoic acid derivative can be reduced to the aldehyde using selective reducing agents such as diisobutylaluminum hydride (DIBAL-H) at low temperature.
Oxidation of Alcohol Intermediates : The methyl group at the 4-position can be introduced or modified by oxidation of methylated intermediates, or the aldehyde can be generated by oxidation of the corresponding alcohol.
Suzuki-Miyaura Coupling : For complex derivatives, Suzuki coupling can be used to build the aromatic ring with the desired substituents, followed by functional group transformations to introduce the aldehyde and cyclopropoxy groups.
Data Table: Summary of Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Direct Etherification | 3-Hydroxy-4-methylbenzaldehyde | Cyclopropyl bromide, K2CO3, acetone/DMF | 60-80 | Simple, one-step etherification |
| Protection-Deprotection Strategy | 3-Hydroxy-4-methylbenzaldehyde | Aldehyde protection (acetal), cyclopropyl bromide, acid deprotection | 70-85 | Higher selectivity, avoids aldehyde side reactions |
| Reduction of Benzoic Acid | 3-Cyclopropoxy-4-methylbenzoic acid | DIBAL-H, low temperature | 50-70 | Requires prior synthesis of benzoic acid derivative |
| Suzuki-Miyaura Coupling | Substituted aryl boronic acid and halide | Pd catalyst, base, solvent | 60-80 | Useful for complex derivatives, multi-step |
Chemical Reactions Analysis
3-Cyclopropoxy-4-methylbenzaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, leading to the formation of various substituted derivatives.
Scientific Research Applications
3-Cyclopropoxy-4-methylbenzaldehyde has several applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential antifungal and antimicrobial properties . The compound’s ability to disrupt cellular antioxidation systems makes it a potential candidate for the development of new antifungal agents.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-4-methylbenzaldehyde involves its interaction with cellular antioxidation components. It targets enzymes such as superoxide dismutases and glutathione reductase, disrupting the cellular redox homeostasis and leading to the inhibition of fungal growth . This disruption of antioxidation systems enhances the efficacy of conventional antifungal agents, making it a valuable chemosensitizing agent.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 3-Cyclopropoxy-4-methylbenzaldehyde with structurally related benzaldehyde derivatives, focusing on substituent effects, physicochemical properties, and reactivity.
Table 1: Structural and Physicochemical Comparison
*Calculated based on molecular formula C₁₀H₁₁ClO₂.
Key Comparisons
The methyl group at position 4 enhances steric hindrance, reducing nucleophilic attack at the aldehyde compared to 3-Methylbenzaldehyde, which lacks bulky substituents .
Polarity and Solubility 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde (hydroxy group) exhibits higher polarity than the target compound, favoring solubility in polar solvents like methanol . 4-(Benzyloxy)-3-phenethoxybenzaldehyde’s bulky aromatic substituents decrease aqueous solubility, a trend likely mirrored in the target compound due to its methyl group .
Synthetic Applications
- 4-(3-Chloropropoxy)benzaldehyde is used in medicinal chemistry for alkylation reactions, whereas cyclopropoxy-containing analogs like the target compound may serve as intermediates in strained-ring syntheses .
Reactivity Insights from Literature
- Cyclopropane rings are prone to ring-opening under acidic conditions, suggesting that 3-Cyclopropoxy-4-methylbenzaldehyde could undergo similar transformations to yield dicarbonyl or alcohol derivatives .
- Chlorinated alkoxy groups (e.g., in 4-(3-chloropropoxy)benzaldehyde ) participate in SN2 reactions, whereas cyclopropoxy groups may favor radical or electrophilic pathways due to strain .
Biological Activity
3-Cyclopropoxy-4-methylbenzaldehyde is a compound of interest in medicinal chemistry and biological research due to its potential antifungal and antibacterial properties. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
3-Cyclopropoxy-4-methylbenzaldehyde has the molecular formula and features a cyclopropyl group attached to a benzaldehyde moiety. The unique structural characteristics of this compound may contribute to its biological activity, particularly in disrupting cellular processes in microorganisms.
Target of Action
The primary target of 3-Cyclopropoxy-4-methylbenzaldehyde is the cellular antioxidation systems of fungi. It disrupts redox homeostasis, leading to increased oxidative stress within fungal cells, which ultimately inhibits their growth.
Mode of Action
The compound acts by destabilizing cellular redox balance, which is crucial for maintaining cellular integrity and function. This destabilization can lead to significant cellular damage in fungi, making it a potential antifungal agent.
Antifungal Activity
Research has demonstrated that 3-Cyclopropoxy-4-methylbenzaldehyde exhibits notable antifungal activity. In vitro studies indicate that it can inhibit the growth of various fungal strains by affecting their oxidative stress response pathways. For example, in assays measuring fungal growth inhibition, concentrations as low as 50 µM showed significant effects.
Biochemical Analysis
The compound's biochemical properties suggest that it interacts with cellular components through nucleophilic substitution reactions at the benzylic position, which is characteristic of many benzaldehyde derivatives. This interaction can lead to the formation of reactive species that further contribute to oxidative stress within microbial cells.
Case Studies
Several studies have investigated the biological activity of 3-Cyclopropoxy-4-methylbenzaldehyde:
- Antifungal Efficacy : In a study examining various benzaldehyde derivatives, 3-Cyclopropoxy-4-methylbenzaldehyde was found to have a significant inhibitory effect on fungal growth compared to other analogs, highlighting its potential as a lead compound for antifungal drug development .
- Mechanistic Insights : Another investigation focused on the structure-activity relationship (SAR) of similar compounds revealed that modifications to the cyclopropyl group could enhance or diminish biological activity, emphasizing the importance of structural features in determining efficacy against fungal pathogens .
Comparative Analysis
To further illustrate the biological activity of 3-Cyclopropoxy-4-methylbenzaldehyde, a comparison with related compounds is presented in the table below:
| Compound Name | Molecular Formula | Antifungal Activity | Key Features |
|---|---|---|---|
| 3-Cyclopropoxy-4-methylbenzaldehyde | C10H10O | High | Disrupts redox balance in fungi |
| 4-Methylbenzaldehyde | C8H8O | Moderate | Lacks cyclopropyl group |
| 4-Cyclopropyl-3-methylbenzaldehyde | C10H10O | Low | Different substitution pattern |
| 3-Methylbenzaldehyde | C8H8O | Low | Simpler structure |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
